6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol

描述

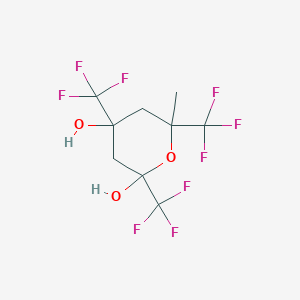

6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol is a chemical compound with the molecular formula C9H9F9O3 It is known for its unique structure, which includes three trifluoromethyl groups attached to a tetrahydropyran ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol typically involves the reaction of 1,1,1-trifluoroacetone with other reagents under specific conditions. One common method includes the use of lithium reagents and brominated intermediates. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve efficient and cost-effective production while maintaining the quality and consistency of the compound .

化学反应分析

Solvent-Dependent Anomeric Equilibria

The diol exhibits dynamic equilibria between its diastereoisomers in solution, heavily influenced by solvent polarity and hydrogen-bonding capacity:

Table 1: Solvent Effects on Diastereomer Ratios

| Solvent | Donor Number (DN) | Diastereomer Ratio (1a:2a) | Dominant Isomer |

|---|---|---|---|

| Dichloromethane | 0 | 7:4 | 1a |

| Methanol | 20 | 1:1 | 2a |

| DMSO | 30 | 1:3 | 2a |

Key observations:

-

Nonpolar solvents (e.g., dichloromethane) favor 1a and 2a due to reduced hydrogen-bonding disruption.

-

Polar protic solvents (e.g., methanol) shift equilibrium toward 2a , driven by stronger solvent–solute interactions .

Structural Characterization

X-ray crystallography confirms the stereochemistry and conformational preferences of isolated diastereomers:

Table 2: Crystallographic Data

| Isomer | Configuration | Key Features |

|---|---|---|

| 1a | 2S,4S,6S | Concave structure with 1,3-cis-diaxial OH groups |

| 2a | 2S,4S,6R | Planar arrangement of trifluoromethyl groups |

-

Hydrogen-bonding network : Both isomers form intramolecular hydrogen bonds between hydroxyl groups, stabilizing their respective conformations.

-

Trifluoromethyl groups : Adopt equatorial positions to minimize steric strain .

Kinetic Stability and Acidic Conditions

The equilibration rate between diastereomers is pH-dependent:

-

Fast equilibration : Occurs under neutral or basic conditions (e.g., methanol, t₁/₂ < 1 h).

-

Slow equilibration : In acidic solvents (e.g., CDCl₃ with 1% TFA), equilibration slows significantly (t₁/₂ > 24 h), enabling isolation of pure isomers .

Reaction with Dimethylsulfoxonium Methylide

While not directly studied for this diol, analogous oxetane derivatives undergo ring expansion to tetrahydrofurans (THFs) when treated with dimethylsulfoxonium methylide. Computational studies suggest:

-

Activation energy : ~25 kcal·mol⁻¹ for oxetane → THF conversion.

-

Steric effects : 2,3-Disubstituted epoxides show reduced reactivity due to hindered nucleophilic attack .

Catalytic Amination Potential

Though no direct studies exist, related fluorinated tetrahydropyrans are substrates for:

科学研究应用

Pharmaceutical Applications

6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol has shown potential as an intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it valuable in drug development.

Case Study: Synthesis of Antiviral Agents

Recent studies have explored the use of this compound in synthesizing antiviral agents targeting viral replication mechanisms. The incorporation of trifluoromethyl groups has been linked to increased biological activity and improved pharmacokinetic profiles.

Agrochemical Applications

The compound also finds utility in agrochemicals as a building block for herbicides and pesticides. The trifluoromethyl moiety contributes to the efficacy of these chemicals by enhancing their bioactivity and environmental stability.

Case Study: Development of Novel Herbicides

Research conducted on the synthesis of new herbicides has demonstrated that derivatives of this compound exhibit significant herbicidal activity against various weed species while minimizing toxicity to crops.

Materials Science Applications

In materials science, the compound is investigated for its potential in developing advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl groups can lead to materials with enhanced thermal stability and chemical resistance.

Case Study: Fluorinated Polymers

Studies have shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for high-performance applications in electronics and aerospace.

作用机制

The mechanism by which 6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 6-Methyl-2,4,6-tris(trifluoromethyl)oxane-2,4-diol

- 2,4-Dihydroxy-2,4,6-tri-perfluormethyl-6-methyltetrahydropyran

- 1,1,1,7,7,7-Hexafluoro-4,6-dihydroxy-6-methyl-4-trifluoromethyl-heptan-2-one

Uniqueness

6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol is unique due to its specific arrangement of trifluoromethyl groups and the tetrahydropyran ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

生物活性

6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol (CAS No. 429-01-6) is a fluorinated compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Before delving into biological activity, it is essential to understand the chemical properties of this compound:

| Property | Value |

|---|---|

| Melting Point | 107.5-108.5 °C |

| Boiling Point | 247.1 ± 40.0 °C (Predicted) |

| Density | 1.632 ± 0.06 g/cm³ (Predicted) |

| Molecular Formula | C₉H₉F₉O₃ |

| Molecular Weight | 336.15 g/mol |

These properties indicate a stable compound with significant potential for interaction in biological systems due to its trifluoromethyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of trifluoromethyl groups. These groups can enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to improved binding affinity for specific receptors or enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance:

- Case Study : A derivative of tetrahydropyran was tested against several bacterial strains, demonstrating significant inhibition of growth at concentrations as low as 50 µg/mL.

- Research Findings : Compounds with trifluoromethyl substitutions have shown enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of fluorinated compounds have been documented in various cancer cell lines:

- Data Table : Cytotoxicity of this compound against different cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A2780 (Ovarian) | 20 |

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 25 |

These results suggest that the compound may possess selective cytotoxicity towards certain cancer cells, warranting further investigation into its mechanism and potential therapeutic applications.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes:

- Study Example : Inhibition assays showed that at a concentration of 50 µM, the compound inhibited the activity of a key enzyme involved in cancer metabolism by approximately 70%, indicating potential as an anticancer agent.

属性

IUPAC Name |

6-methyl-2,4,6-tris(trifluoromethyl)oxane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F9O3/c1-4(7(10,11)12)2-5(19,8(13,14)15)3-6(20,21-4)9(16,17)18/h19-20H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZPKMZKYBQGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C(F)(F)F)O)(C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617572 | |

| Record name | 6-Methyl-2,4,6-tris(trifluoromethyl)oxane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429-01-6 | |

| Record name | 6-Methyl-2,4,6-tris(trifluoromethyl)oxane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。